4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide
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Overview
Description
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that features a bromine atom, a dioxidotetrahydrothiophene ring, and a methylfuran moiety
Preparation Methods
The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity
Scientific Research Applications
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It can be used in the development of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide include:
4-bromo-3-methyl-1-(thiophen-3-yl)-1H-pyrazole: This compound shares the bromine and thiophene moieties but differs in its overall structure and functional groups.
3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide: This compound has a similar dioxidotetrahydrothiophene ring but lacks the benzamide and methylfuran groups. The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H18BrNO4S |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C17H18BrNO4S/c1-12-2-7-16(23-12)10-19(15-8-9-24(21,22)11-15)17(20)13-3-5-14(18)6-4-13/h2-7,15H,8-11H2,1H3 |
InChI Key |
BRKYYSOMOWNDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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